1H-4,7-Epoxycyclobuta[b]indole
Description
Structure
3D Structure
Properties
CAS No. |
84119-67-5 |
|---|---|
Molecular Formula |
C10H5NO |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
12-oxa-7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C10H5NO/c1-2-6-5(1)9-7-3-4-8(12-7)10(9)11-6/h2-4H,1H2 |
InChI Key |
YXCBWODDAPFQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C1=C3C4=CC=C(C3=N2)O4 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 4,7 Epoxycyclobuta B Indole and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Target Molecule
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.com For a complex structure like 1H-4,7-Epoxycyclobuta[b]indole, this approach is indispensable for devising a viable synthetic route.
A primary disconnection strategy would involve breaking the bonds forming the epoxy bridge and the cyclobutane (B1203170) ring. This leads to a substituted indole (B1671886) precursor. The epoxy bridge can be envisioned as being formed from a diol or via an intramolecular nucleophilic attack of a hydroxyl group onto an epoxide. The cyclobutane ring, a strained four-membered ring, is often a key challenge and its disconnection leads to acyclic or larger ring precursors.
Key Retrosynthetic Disconnections:
C4-O and C7-O bond disconnection: This reveals a dihydroxy-functionalized cyclobuta[b]indole intermediate.
Cyclobutane ring disconnection: This can be approached via a [2+2] cycloaddition retro-reaction, suggesting an alkene and a ketene (B1206846) or another alkene as precursors. Alternatively, a ring contraction of a larger ring or a rearrangement of a strained system can be considered.
Indole ring disconnection: Standard indole syntheses, such as the Fischer, Bischler, or Reissert methods, can be applied to simplify the indole portion of the molecule. openmedicinalchemistryjournal.comnih.gov
This analysis highlights the critical need for methods that can efficiently construct the cyclobutane and epoxy functionalities in a controlled manner.
Strategies for Constructing the Cyclobutane Moiety within the Fused System
The formation of a cyclobutane ring, particularly when fused to other cyclic systems, is a cornerstone of the synthesis of this compound. acs.org Several powerful strategies have been developed to construct this strained four-membered ring.
[2+2] cycloaddition reactions are a powerful and direct method for the synthesis of cyclobutane rings, involving the union of two double-bonded systems. numberanalytics.comfiveable.me These reactions can be initiated by light (photochemical) or mediated by transition metals.
Photochemical [2+2] Cycloadditions: These reactions typically involve the excitation of an alkene to a reactive state that can then undergo cycloaddition with another alkene. fiveable.me While powerful, they can sometimes suffer from a lack of regioselectivity and the formation of multiple products. nih.gov However, the use of photosensitizers can improve the efficiency and selectivity of these reactions. rsc.org
Transition-Metal-Catalyzed [2+2] Cycloadditions: Transition metal catalysts, such as those based on ruthenium or copper, can facilitate [2+2] cycloadditions under milder conditions and with greater control over stereochemistry and regioselectivity. organic-chemistry.orgresearchgate.net For instance, visible-light photocatalysis with Ru(bipy)3Cl2 has been shown to be effective for [2+2] enone cycloadditions. organic-chemistry.org
These cycloaddition strategies offer a convergent approach to the cyclobutane core, allowing for the rapid assembly of molecular complexity.
Rearrangement reactions of strained molecules can provide access to cyclobutane rings that are difficult to synthesize by other methods. These reactions often proceed through carbocationic intermediates, leading to a change in the carbon skeleton.
One such approach involves the rearrangement of cyclopropylcarbinyl systems. The high ring strain of cyclopropanes can be released to drive the formation of the slightly less strained cyclobutane ring. thieme-connect.de However, these rearrangements can sometimes lead to a mixture of products, and careful control of reaction conditions is necessary to favor the desired cyclobutane-containing product. masterorganicchemistry.com
Ring contraction provides an alternative and often stereoselective route to substituted cyclobutanes from more readily available larger rings. chemistryviews.org This strategy is particularly useful for creating highly functionalized or sterically congested cyclobutane systems.
One notable method involves the contraction of pyrrolidines. chemistryviews.orgacs.org This transformation can be achieved by treating polysubstituted pyrrolidines with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine (B122466) to form a reactive 1,1-diazene. Subsequent elimination of nitrogen gas generates a 1,4-biradical that cyclizes to the cyclobutane product. chemistryviews.org Other ring contraction methods include the Favorskii rearrangement of α-halocyclopentanones and the Wolff rearrangement of α-diazocyclopentanones. wikipedia.orgbeilstein-journals.org These methods have been successfully applied in the synthesis of complex natural products containing cyclobutane motifs. rsc.org
Approaches to the Epoxy Bridge Formation
The formation of the epoxy bridge between C4 and C7 of the indole nucleus is a crucial step in the synthesis of the target molecule. This transformation introduces a key structural feature and significantly increases the rigidity of the molecular framework.
The most direct approach to forming the epoxy bridge is through an intramolecular cyclization reaction. This typically involves a nucleophilic attack of an oxygen-containing functional group on an electrophilic carbon atom within the same molecule.
A common strategy is the intramolecular Williamson ether synthesis, where an alkoxide nucleophile displaces a leaving group (such as a halide or a sulfonate ester) positioned at the appropriate carbon. Another powerful method is the intramolecular opening of an epoxide. In this approach, a hydroxyl group tethered to the molecule attacks one of the epoxide carbons, leading to the formation of the cyclic ether. rsc.orgacademie-sciences.fr The regioselectivity of this ring-opening is governed by Baldwin's rules.
For the synthesis of this compound, a precursor containing hydroxyl groups at C4 and C7 of the cyclobuta[b]indole core could be envisaged. One of these hydroxyl groups could then be converted into a good leaving group, allowing for intramolecular displacement by the other hydroxyl group to form the epoxy bridge. Alternatively, an intramolecular oxa-Michael addition to an α,β-unsaturated ketone system can also be employed to construct such ether linkages. nih.gov
Stereoselective Epoxidation Strategies of Precursor Alkenes
A critical step in the synthesis of the this compound core is the stereoselective epoxidation of a suitable bicyclic or polycyclic alkene precursor. The facial selectivity of this epoxidation is paramount for establishing the correct relative stereochemistry of the final bridged system. Various strategies have been developed for the stereocontrolled epoxidation of complex alkenes, which are applicable to the synthesis of this unique indole derivative.
Directed epoxidation, where a resident functional group guides the epoxidizing agent to a specific face of the double bond, is a powerful tool. For instance, allylic alcohols or amines can direct reagents like meta-chloroperoxybenzoic acid (m-CPBA) to the syn face of the alkene. beilstein-journals.org In the context of cyclic allylic amines, the use of m-CPBA in the presence of trichloroacetic acid has been shown to yield syn-epoxides exclusively. beilstein-journals.org This directing effect is crucial for controlling the stereochemical outcome in complex systems.
Substrate-controlled diastereoselective epoxidation of cyclic alkenes bearing allylic directing groups, such as hydroxyl or amino functionalities, has demonstrated high levels of stereoselectivity. beilstein-journals.org The choice of the epoxidizing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting epoxides. For example, the Shi epoxidation, utilizing a fructose-derived ketone as a catalyst, is known for its high enantioselectivity and diastereoselectivity in the epoxidation of unfunctionalized alkenes and has been employed in the synthesis of complex natural products. beilstein-journals.org
In the absence of directing groups, the inherent steric and electronic properties of the alkene precursor dictate the facial selectivity of the epoxidation. Computational studies can be employed to predict the more accessible face of the alkene, thus guiding the synthetic strategy. acs.org The choice of peroxy acids or other epoxidation reagents can be optimized to enhance the desired stereoselectivity.
The following table summarizes various stereoselective epoxidation methods applicable to the synthesis of complex bridged systems.
| Reagent/Catalyst | Substrate Type | Key Features |
| m-CPBA / Trichloroacetic acid | Cyclic allylic amines | High syn-directing effect, leading to exclusively syn-epoxides. beilstein-journals.org |
| Shi Fructose-Derived Ketone | Prochiral alkenes | High enantioselectivity and diastereoselectivity. beilstein-journals.org |
| Oxone | Various alkenes | Can provide good stereocontrol, though sometimes results in mixtures of diastereomers. acs.org |
| Titanocene(III) chloride | Epoxy-alkenes | Promotes stereoselective radical cyclization following epoxide opening. ugr.es |
Synthesis of the Indole Core Integrated with the Bridged System
The construction of the indole nucleus as part of a larger, bridged polycyclic framework is a key strategic consideration. Several methods can be envisioned for the formation of the indole ring, either preceding or following the construction of the bridged system.
Domino reactions provide an efficient pathway to complex, fused indole systems. For example, a ytterbium triflate-catalyzed domino reaction of a (3-formyl-4-indolyl)-derived donor-acceptor cyclopropane (B1198618) with primary amines has been used to construct unprecedented tetracyclic skeletons where a tropane (B1204802) system is peri-annulated to an indole core. dntb.gov.uaresearchgate.net Similarly, gallium triflate can catalyze the reaction of indolyl-substituted cyclopropanes with benzylamines to form bridged azabicycles fused to the indole core. researchgate.netcolab.ws These methods highlight the power of domino strategies in rapidly assembling complex molecular architectures.
Another powerful strategy is the rhodium-catalyzed bridged [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with alkenes. This methodology allows for the diastereoselective construction of various functionalized and synthetically challenging bridged ring systems. acs.org Notably, this approach has been successfully applied to the dearomative bridged [3+2] cycloaddition of indole to construct the highly strained bicyclo[2.2.2]octa[b]indole core, a scaffold related to the target molecule. acs.org
Palladium-catalyzed heteroannulation reactions, such as the Larock indole synthesis, are also well-suited for constructing the indole ring within a complex setting. nih.gov This method involves the reaction of o-iodoanilines with internal alkynes and has been employed in the total synthesis of various indole alkaloids. nih.gov The choice of catalyst and reaction conditions is critical to achieving high yields and regioselectivity.
The following table outlines some modern methods for the synthesis of fused indole systems.
| Method | Key Reagents | Application |
| Domino Reaction | Ytterbium triflate, Donor-acceptor cyclopropanes | Synthesis of tropane-fused indoles. dntb.gov.uaresearchgate.net |
| Domino Reaction | Gallium triflate, Donor-acceptor cyclopropanes | Synthesis of bridged azabicycles fused to the indole core. researchgate.netcolab.ws |
| Rhodium-Catalyzed [3+2] Cycloaddition | Rhodium catalyst, N-sulfonyl-1,2,3-triazoles | Construction of the bicyclo[2.2.2]octa[b]indole core. acs.org |
| Palladium-Catalyzed Heteroannulation (Larock) | Palladium catalyst, o-iodoanilines, internal alkynes | Total synthesis of complex indole alkaloids. nih.gov |
| C-H Functionalization (Pictet-Spengler type) | Tryptamine derivatives, Aldehydes/Ketones | Assembly of azepino[4,5-b]indole skeletons. pku.edu.cn |
Total Synthesis Efforts Towards this compound and Structurally Related Scaffolds
While a specific total synthesis of this compound is not yet reported in the literature, the strategies employed in the total synthesis of other architecturally complex indole alkaloids with bridged systems provide a roadmap for approaching this target. The synthesis of such molecules often involves a convergent strategy where key fragments are prepared separately and then joined in the later stages.
The total synthesis of fruticosine, which contains a bicyclo[2.2.2]octa[b]indole core, demonstrates the feasibility of constructing highly strained, bridged indole systems. acs.org A key step in this synthesis was a rhodium-catalyzed dearomative bridged [3+2] cycloaddition. acs.org This highlights the importance of developing novel cycloaddition strategies for accessing complex polycyclic scaffolds.
In the synthesis of other complex indole alkaloids, such as the post-iboga alkaloids, a key strategy involved the early-stage construction of a [6.5.6.6.7]-pentacyclic core. bohrium.com This was achieved through an asymmetric Michael/aldol cascade reaction to install an aza[3.3.1]-bridged cycle, followed by an intramolecular SN2'-type reaction to form the azepane ring fused to the indole. bohrium.com
The total synthesis of paspaline-type indole diterpenoids, which feature a trans-anti-trans 5,6,6-fused ring system attached to a multi-substituted indole core, also offers valuable insights. nih.gov The evolution of synthetic strategies in this area has focused on the efficient construction of both the indole nucleus and the complex carbocyclic framework. nih.gov
A potential synthetic approach towards this compound could involve the initial construction of a cyclobuta[b]indole core, followed by functionalization and subsequent epoxidation and bridging. Alternatively, a convergent approach could be employed where a pre-formed bridged system is attached to an indole precursor.
Mechanistic Investigations of Key Synthetic Transformations Involving 1h 4,7 Epoxycyclobuta B Indole
Elucidation of Stereochemical Outcomes in Multi-Step Synthetic Sequences
Without specific studies on this molecule, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
Advanced Spectroscopic and Structural Elucidation of 1h 4,7 Epoxycyclobuta B Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structure of 1H-4,7-Epoxycyclobuta[b]indole in solution. Through a combination of one-dimensional and multidimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, confirming the molecular framework.
Multidimensional NMR experiments are essential for unambiguously assigning the complex spin systems present in this compound.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would be expected to show correlations between the protons on the cyclobutane (B1203170) ring and between adjacent protons on the aromatic indole (B1671886) core.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H-¹³C pairs. This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the proton on the indole nitrogen (N-H) would be expected to show a correlation to the quaternary carbons of the indole ring, confirming their connectivity.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, providing vital information about the molecule's stereochemistry and conformation. For this compound, NOESY could help determine the relative orientation of the protons on the cyclobutane and indole rings.
The chemical shifts (δ) of the ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. In this compound, the aromatic indole ring would cause protons and carbons to resonate at lower fields (higher ppm values) compared to the more saturated cyclobutane portion. The epoxy bridge introduces significant strain and electronegativity, further influencing the chemical shifts of nearby nuclei.
Proton-proton coupling constants (J-couplings) provide valuable information about the dihedral angles between coupled protons, which helps to define the conformation of the cyclobutane ring. The magnitude of these coupling constants can distinguish between cis and trans relationships of substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary in experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | 8.0 - 8.5 | - |
| Aromatic C-H | 7.0 - 7.8 | 110 - 140 |
| Cyclobutane C-H | 3.5 - 4.5 | 40 - 60 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular connectivity and stereochemistry. For this compound, an X-ray structure would definitively establish the conformation of the strained cyclobutane and epoxy rings and reveal intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (if applicable)
If this compound is synthesized as a single enantiomer or if the enantiomers are separated, chiroptical spectroscopy techniques like Circular Dichroism (CD) can be used to determine its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), can be compared to theoretical calculations to assign the absolute stereochemistry of the chiral centers in the molecule.
Vibrational Spectroscopy (e.g., Raman, FT-IR) for Bond Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule's chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-O-C stretching of the epoxy ring would likely appear in the fingerprint region (around 1000-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for observing the vibrations of the C-C bonds within the cyclobutane and indole frameworks.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS can validate the molecular formula (C₁₀H₇NO).
Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragmentation pattern can provide additional structural information. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules such as CO or HCN, helping to confirm the presence of the epoxy and indole moieties.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Computational and Theoretical Chemistry Studies of 1h 4,7 Epoxycyclobuta B Indole
Quantum Chemical Calculations for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground state geometries of organic molecules. For a molecule like 1H-4,7-Epoxycyclobuta[b]indole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), would be the first step in a computational investigation. These calculations would aim to find the lowest energy conformation of the molecule by optimizing bond lengths, bond angles, and dihedral angles.
The expected outcome of such a study would be a detailed three-dimensional structure revealing the extent of molecular distortion due to the fused strained rings. Key parameters such as the puckering of the cyclobutane (B1203170) ring and the bond angles of the epoxy bridge would be quantified. For instance, in related cyclobutane-fused indole (B1671886) systems, DFT calculations have been crucial in understanding the stereochemistry of the ring junction. nih.govresearchgate.net
Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Systems.
| Parameter | Predicted Value Range | Significance |
| C4-C7 Bond Length (Epoxy Bridge) | 1.45 - 1.55 Å | Indicates the strain in the epoxy ring. |
| Cyclobutane Ring Puckering Angle | 15 - 30° | Defines the conformation of the four-membered ring. |
| Dihedral Angle (Indole/Cyclobutane) | 5 - 15° | Describes the planarity of the fused system. |
While DFT is excellent for ground state geometries, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are often employed for a more detailed exploration of the potential energy surface. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate energies for different conformations and isomers.
For this compound, ab initio calculations could be used to:
Determine the relative energies of different stereoisomers.
Investigate the energy barriers for conformational changes, such as the inversion of the cyclobutane ring.
Assess the thermodynamic stability of the molecule relative to its unfused components.
These calculations are computationally more demanding than DFT but can offer a higher level of accuracy, which is particularly important for strained systems where electron correlation effects are significant.
Investigation of Reaction Pathways and Transition States for Synthetic Transformations
Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions. For a complex molecule like this compound, theoretical studies can elucidate potential synthetic pathways and the mechanisms of its reactions. DFT calculations are commonly used to map out the potential energy surface of a reaction, locating transition states and intermediates. core.ac.uk
For example, in the synthesis of cyclobutane-fused indoles via photocycloaddition, DFT calculations have been used to explain the observed regioselectivity and enantioselectivity by modeling the transition states of the C-C bond formation. nih.govresearchgate.net Similarly, for this compound, computational studies could investigate:
The mechanism of its formation, for instance, through an intramolecular cycloaddition.
The transition states for ring-opening reactions of the epoxy or cyclobutane moieties.
The regioselectivity of electrophilic or nucleophilic additions to the indole ring.
By calculating the activation energies for different pathways, chemists can predict the most likely products and optimize reaction conditions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods can predict various spectroscopic properties, which is invaluable for the characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure. Machine learning approaches are also emerging as powerful tools for accurate NMR prediction. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. For this compound, these calculations would predict how the fusion of the strained rings affects the electronic transitions of the indole chromophore.
Table 2: Predicted Spectroscopic Data for this compound.
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift of Indole N-H | 8.0 - 9.0 ppm |
| ¹³C NMR | Chemical Shift of Epoxy Carbons | 60 - 80 ppm |
| UV-Vis | λmax | 220 - 230 nm, 270 - 290 nm |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase (e.g., in a solvent) and over time. MD simulations use classical mechanics to model the movements of atoms and molecules.
For this compound, MD simulations could be used to:
Explore the conformational landscape and identify the most stable conformations in different solvents.
Study the interactions between the molecule and solvent molecules, providing information on solvation energies and the structure of the solvation shell.
Investigate the dynamics of the fused ring system, such as the flexibility of the epoxy and cyclobutane rings.
These simulations are particularly useful for understanding how the environment affects the properties and reactivity of the molecule.
Analysis of Aromaticity and Strain Energy within the Fused Ring System
The fusion of the cyclobutane and epoxy rings to the indole core is expected to induce significant ring strain and potentially alter the aromaticity of the indole system.
Strain Energy: The strain energy can be calculated by comparing the energy of the molecule with a strain-free reference compound. This can be done using both DFT and ab initio methods. The calculated strain energy would provide a quantitative measure of the instability introduced by the fused rings.
Aromaticity: The aromaticity of the indole portion of the molecule can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would reveal whether the geometric and electronic distortions caused by the fused rings enhance or diminish the aromatic character of the indole core. Studies on strained aromatic systems have shown that significant structural distortion can lead to a reduction in aromaticity. mdpi.comresearchgate.net
Reactivity and Derivatization Studies of 1h 4,7 Epoxycyclobuta B Indole
Reactions Involving the Epoxy Bridge
The three-membered epoxy ring in 1H-4,7-Epoxycyclobuta[b]indole is highly strained and serves as a primary site for chemical reactions. This strain significantly lowers the activation energy for ring-opening reactions, making the epoxide susceptible to attack by a wide range of reagents.
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxy oxygen is protonated, forming a good leaving group and activating the epoxide for nucleophilic attack. The regioselectivity of the attack depends on the nature of the nucleophile and the stability of the resulting carbocation-like transition state. With weak nucleophiles, the reaction often proceeds via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. Stronger nucleophiles in acidic media will still favor attack at the more substituted carbon due to the electronic effects of the protonated epoxide. The stereochemistry of the reaction typically results in a trans-diaxial opening of the epoxide.
Base-Catalyzed Ring-Opening: Under basic conditions, the ring-opening occurs via an SN2 mechanism. A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxy ring. This reaction also proceeds with inversion of stereochemistry at the site of attack, resulting in a trans-product.
Thermal Ring-Opening: While less common for simple epoxides, highly strained systems can undergo thermal ring-opening reactions. For this compound, the significant ring strain could potentially lead to homolytic cleavage of a C-O bond at elevated temperatures, generating a diradical intermediate that could undergo further rearrangements or reactions. However, specific studies on the thermal stability of this particular epoxy bridge are not extensively documented. The decomposition temperature of epoxy resins, for instance, typically begins around 300-350°C.
| Reaction Type | Catalyst/Conditions | Mechanism | Regioselectivity | Stereochemistry |
| Acid-Catalyzed | H⁺ (e.g., H₂SO₄, HCl) | SN1-like/SN2 | Attack at the more substituted carbon | Trans-diaxial opening |
| Base-Catalyzed | Strong Nucleophile (e.g., RO⁻, RNH₂) | SN2 | Attack at the less substituted carbon | Inversion of configuration (trans) |
| Thermal | High Temperature | Radical/Concerted | Dependent on rearrangement pathways | Varies |
Nucleophilic Attack: A wide array of nucleophiles can be employed to open the epoxy ring. These include water, alcohols, amines, thiols, and organometallic reagents such as Grignard and organolithium compounds. The choice of nucleophile and reaction conditions (acidic or basic) dictates the final product. For example, reaction with water under acidic or basic conditions yields a diol, while reaction with an alcohol yields a hydroxy ether.
Electrophilic Attack: Electrophiles primarily interact with the lone pairs of the epoxy oxygen. This interaction, as seen in acid catalysis, activates the epoxide towards nucleophilic attack. Direct reactions with other electrophiles are less common but can occur, potentially leading to the formation of oxonium ions which are highly reactive intermediates.
Reactions of the Cyclobutane (B1203170) Ring
Ring Expansion: The strain within the cyclobutane ring can be relieved through ring expansion reactions. For instance, the formation of a carbocation adjacent to the cyclobutane ring can trigger a rearrangement where one of the cyclobutane C-C bonds migrates to the cationic center, resulting in the formation of a less strained five-membered ring. Such reactions are often observed in the solvolysis of cyclobutylmethyl derivatives. While specific studies on this compound are limited, analogous systems suggest this is a probable reaction pathway.
Ring Contraction: While less common than ring expansion, ring contraction of cyclobutane derivatives to cyclopropylcarbinyl systems can occur under specific conditions, often involving the formation of a carbocation on the ring and subsequent rearrangement.
| Reaction Type | Initiating Species | Product Ring Size | Driving Force |
| Ring Expansion | Carbocation adjacent to the ring | 5-membered | Relief of ring strain |
| Ring Contraction | Carbocation on the ring | 3-membered (as part of a larger system) | Formation of a stabilized cyclopropylcarbinyl cation |
The cyclobutane ring, particularly if it were to contain a double bond (cyclobutene), would be highly susceptible to pericyclic reactions. The thermal ring-opening of cyclobutenes to butadienes is a classic example of an electrocyclic reaction governed by the Woodward-Hoffmann rules. For the saturated cyclobutane ring in this compound, photochemical [2+2] cycloadditions or cycloreversions could be envisioned. The high ring strain can also facilitate rearrangements that lead to the formation of more stable isomeric structures.
Functionalization of the Indole (B1671886) Core
The indole nucleus of this compound retains its aromatic character and can undergo functionalization, although the reactivity might be influenced by the fused strained rings.
Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. The preferred site of substitution is typically the C3 position, as the intermediate (a Wheland intermediate) can be stabilized by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts acylation, and alkylation. The presence of the strained epoxycyclobuta moiety might influence the electron density distribution and steric accessibility of the indole ring, potentially affecting the regioselectivity and rate of these reactions.
Metalation and Cross-Coupling: The indole ring can be deprotonated at the N-H position using a strong base to form an indolyl anion, which can then react with various electrophiles. Directed metalation at the C2 position is also a common strategy for functionalization, often achieved using organolithium reagents in the presence of a directing group on the nitrogen. The resulting organometallic species can then participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a wide range of substituents.
| Reaction Type | Typical Reagents | Position of Functionalization |
| Nitration | HNO₃/H₂SO₄ | C3 |
| Halogenation | NBS, NCS, I₂ | C3 |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C3 |
| Vilsmeier-Haack Reaction | POCl₃/DMF | C3 (formylation) |
| Mannich Reaction | CH₂O, R₂NH | C3 (aminomethylation) |
| N-H Deprotonation | NaH, n-BuLi | N1 |
| C2-Lithiation | n-BuLi/TMEDA (with N-protection) | C2 |
Electrophilic Aromatic Substitution on the Indole Moiety
There are no published studies on the electrophilic aromatic substitution reactions of this compound. The indole nucleus is generally electron-rich and susceptible to electrophilic attack, most commonly at the C3 position. However, the presence of the fused epoxy and cyclobuta rings at the 4 and 7 positions would significantly influence the electron distribution and steric accessibility of the indole ring, likely altering the expected regioselectivity and reactivity. Without experimental validation, the outcome of such reactions on this specific molecule cannot be determined.
N-Alkylation and Acylation of the Indole Nitrogen
No research has been documented concerning the N-alkylation or N-acylation of this compound. While the indole nitrogen can typically be functionalized using various alkylating and acylating agents under basic conditions, the specific reaction conditions and outcomes for this compound have not been investigated. The electronic effects of the fused rings could potentially modulate the acidity of the N-H proton and the nucleophilicity of the resulting anion.
Transformations at the 1H-Position and Regioselective Functionalization
There is a lack of available scientific literature detailing transformations at the 1H-position or any other regioselective functionalization of this compound. Research on the selective chemical modification of this specific heterocyclic system has not been reported.
Synthesis of Novel Analogues and Derivatives through Targeted Modifications
No studies have been published on the synthesis of novel analogues and derivatives of this compound through targeted modifications. The development of synthetic routes to modify the core structure or introduce various substituents has not been described in the chemical literature.
Synthetic Utility and Potential Applications of 1h 4,7 Epoxycyclobuta B Indole
Role as a Synthetic Intermediate for Complex Natural Products or Advanced Bioactive Scaffolds
The significant strain within the 1H-4,7-Epoxycyclobuta[b]indole framework, arising from the fusion of three- and four-membered rings to the indole (B1671886) system, suggests its potential as a reactive intermediate for the synthesis of complex molecules. Strained heterocycles, such as epoxides (oxiranes) and cyclobutanes, are known to undergo ring-opening reactions, which can be exploited to introduce new functional groups and build molecular complexity. nih.govbritannica.commsu.edu The release of ring strain provides a powerful thermodynamic driving force for these transformations.
The epoxy ring in this compound would be susceptible to nucleophilic attack, leading to the formation of functionalized indole derivatives. This reactivity could be harnessed to construct intricate molecular architectures reminiscent of naturally occurring indole alkaloids, a class of compounds renowned for their structural diversity and biological activity. researchgate.netnih.govwikipedia.org For instance, a selective ring-opening of the epoxide could unveil new stereocenters and functional handles for further elaboration.
Similarly, the cyclobutane (B1203170) ring could participate in various pericyclic reactions or be cleaved under thermal or photochemical conditions to generate more complex carbocyclic or heterocyclic systems. The synthesis of cyclobutane-fused tetracyclic scaffolds via visible-light photocatalysis has been demonstrated as a powerful tool for building molecular complexity from simpler precursors. acs.org This suggests that a molecule like this compound could serve as a precursor to a variety of intricate structures.
The following table illustrates the types of transformations that strained rings, such as those in this compound, could theoretically undergo to generate complex scaffolds.
| Ring System | Potential Transformation | Resulting Structural Motif |
| Epoxy (Oxirane) | Nucleophilic ring-opening | Functionalized indole with new stereocenters |
| Cyclobutane | [2+2] Cycloaddition/retro-cycloaddition | Diverse carbocyclic and heterocyclic frameworks |
| Cyclobutane | Ring-expansion | Fused medium-sized ring systems |
These potential transformations highlight the latent synthetic utility of this compound as a versatile intermediate for accessing novel and complex molecular skeletons that may be difficult to synthesize through conventional methods.
Application in Materials Science
The indole nucleus is known to possess interesting electronic and photophysical properties, and indole-containing polymers have been explored for various applications in materials science. For example, indole derivatives have been incorporated into epoxy resins to create high-performance materials with dynamic properties. nih.gov The electron-rich nature of the indole ring can be exploited to design materials with specific electronic or optical characteristics.
Theoretically, this compound could serve as a monomer in polymerization reactions. The strained epoxy ring is a prime candidate for ring-opening polymerization, a common method for producing polyethers. The resulting polymer would feature a repeating indole-containing backbone, and its properties could be tuned by modifying the substituents on the indole ring.
Furthermore, the rigid and strained nature of the this compound monomer could lead to polymers with unique conformational and material properties, such as high thermal stability or specific optical responses. The development of π-extended heterocyclic materials from indole-based arynes for applications in organic light-emitting diodes (OLEDs) showcases the potential of functionalized indoles in electronic materials. escholarship.org
Precursor for the Synthesis of Novel Molecular Architectures with Unique Topological Features
The compact and three-dimensional structure of this compound makes it an intriguing starting point for the synthesis of topologically novel molecular architectures. The controlled cleavage and rearrangement of the strained ring systems could lead to the formation of intricate and previously inaccessible molecular cages, knots, or catenanes.
The synthesis of cyclobutane-fused indolizidines through visible-light-mediated intramolecular dearomative [2+2] cycloaddition demonstrates a strategy for creating complex, multi-cyclic systems from indole derivatives. chinesechemsoc.org A similar approach could potentially be used to synthesize this compound or to use it as a building block for even more complex structures. The ability to construct cyclobutane-fused spiroindolines further underscores the versatility of indole derivatives in generating diverse and complex molecular frameworks. researchgate.net
The following table outlines hypothetical molecular architectures that could be accessed from this compound.
| Starting Material | Transformation | Potential Novel Architecture |
| This compound | Tandem ring-opening and cyclization | Complex polycyclic indole alkaloids |
| This compound | Intramolecular rearrangement | Caged indole structures |
| Dimerization of a derivative | Intermolecular cycloaddition | Topologically complex dimers |
The exploration of such synthetic pathways would not only lead to new molecules with potentially interesting properties but also expand the toolbox of synthetic chemists for constructing complex molecular architectures.
Exploration as a Ligand or Catalyst Component in Organic Reactions
Indole and its derivatives can act as ligands for transition metals, with coordination occurring through the nitrogen atom or the π-system of the indole ring. mdpi.comnih.gov The unique geometry and electronic properties of this compound could make it an interesting ligand for catalysis. The strained framework would impose specific steric constraints on a coordinated metal center, which could in turn influence the selectivity of a catalytic reaction.
For example, a metal complex of this compound could be designed to catalyze asymmetric reactions, where the chiral environment created by the ligand would favor the formation of one enantiomer of the product over the other. The indole nitrogen, being a part of a heterocyclic system, can coordinate with metal ions, and the nature of this coordination can be influenced by the surrounding fused rings.
Contribution to Understanding Fundamental Principles of Organic Chemistry and Reaction Design
The study of highly strained molecules like this compound can provide valuable insights into the fundamental principles of chemical bonding, reactivity, and reaction mechanisms. The high degree of ring strain in this molecule would lead to unusual bond angles and lengths, and its reactions would be governed by the release of this strain. youtube.com
Investigating the synthesis and reactivity of this compound would allow chemists to explore the limits of molecular stability and to develop new synthetic methods that harness the power of strain release. escholarship.org The study of such a molecule could lead to a deeper understanding of pericyclic reactions, nucleophilic substitutions on strained rings, and the influence of strain on the electronic properties of the indole system.
The synthesis of complex indole-fused systems, such as benzodiazepines, through cascade reactions highlights the ongoing interest in developing efficient methods for constructing intricate molecular architectures. chemistryviews.org The pursuit of a synthesis of this compound would undoubtedly spur the development of new synthetic strategies and broaden our understanding of the chemistry of strained heterocyclic compounds.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes for Highly Strained Systems
Potential strategies could include:
Photochemical [2+2] Cycloadditions: Light-induced cycloadditions are a powerful tool for the formation of four-membered rings. A potential route could involve the intramolecular cycloaddition of a suitably functionalized indole (B1671886) derivative.
Transition-Metal Catalyzed Cyclizations: Palladium, rhodium, and copper catalysts have been extensively used in the synthesis of complex indole-fused polycycles. nih.gov The development of novel catalytic systems that can tolerate the high strain of the target molecule will be crucial.
Domino Reactions: A cascade reaction sequence, where multiple bonds are formed in a single operation, could provide a more efficient entry to the 1H-4,7-Epoxycyclobuta[b]indole core. This approach would minimize waste and reduce the number of purification steps.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Anticipated Challenges |
|---|---|---|
| Photochemical [2+2] Cycloaddition | High atom economy, mild reaction conditions. | Regio- and stereoselectivity control, potential for side reactions. |
| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. | Catalyst deactivation, sensitivity to functional groups. |
| Domino Reactions | Step economy, reduced waste. | Complex reaction optimization, identification of suitable starting materials. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The high degree of ring strain in this compound is expected to endow it with unique reactivity. The release of this strain can serve as a powerful driving force for a variety of chemical transformations. Spiro-epoxy oxindole (B195798) frameworks, which also possess a strained three-membered ring adjacent to an indole core, are known to be highly susceptible to nucleophilic attack. rsc.org
Future investigations into the reactivity of this compound could explore:
Ring-Opening Reactions: The epoxide and cyclobutane (B1203170) rings are prime targets for nucleophilic and electrophilic ring-opening, which could lead to a diverse array of functionalized indole derivatives that would be difficult to access through conventional methods.
Rearrangement Reactions: Acid- or transition-metal-catalyzed rearrangements could lead to novel polycyclic scaffolds.
Cycloaddition Reactions: The strained double bond within the cyclobutene (B1205218) precursor to the epoxide could potentially participate in cycloaddition reactions, offering a pathway to even more complex molecular architectures.
The anticipated reactivity of this compound is summarized in Table 2.
| Reaction Type | Potential Driving Force | Expected Outcome |
|---|---|---|
| Nucleophilic Ring-Opening | Release of epoxide ring strain. | Functionalized indole-diols or amino alcohols. |
| Acid-Catalyzed Rearrangement | Release of cyclobutane and epoxide strain. | Novel polycyclic indole scaffolds. |
| [4+2] Cycloaddition (on precursor) | Formation of a more stable fused ring system. | Complex polycyclic aromatic compounds. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Given the likely challenges in the synthesis and handling of this compound, computational modeling will be an indispensable tool for guiding future experimental work. Density Functional Theory (DFT) and other advanced computational methods can provide valuable insights into the molecule's electronic structure, stability, and reactivity.
Key areas for computational investigation include:
Strain Energy Calculation: Quantifying the ring strain will help in understanding the molecule's kinetic and thermodynamic stability.
Prediction of Spectroscopic Properties: Calculated NMR and IR spectra can aid in the characterization of the molecule once it is synthesized.
Modeling of Reaction Pathways: Computational studies can be used to predict the feasibility of different synthetic routes and to understand the mechanisms of its potential reactions.
Integration of this compound into Hybrid Material Systems
Indole and its derivatives are privileged scaffolds in medicinal chemistry and have also found applications in materials science. nih.govmdpi.com The unique three-dimensional structure and potential for controlled ring-opening of this compound make it an intriguing building block for novel hybrid materials.
Future research in this area could focus on:
Polymer Chemistry: The molecule could be incorporated as a monomer in polymerization reactions, with subsequent ring-opening to modify the polymer's properties.
Functional Dyes: The indole nucleus is a known chromophore, and the strained ring system could be used to tune the photophysical properties of novel dyes.
Bioconjugation: The reactivity of the epoxide ring could be exploited for the covalent attachment of the molecule to biomolecules for applications in chemical biology.
Challenges and Opportunities in Accessing All Possible Stereoisomeric Forms
The structure of this compound contains multiple stereocenters, meaning it can exist in various stereoisomeric forms. The stereoselective synthesis of complex polycyclic indole derivatives is a significant challenge. acs.org However, the ability to access all possible stereoisomers would be highly valuable for investigating the structure-activity relationships in potential biological applications.
Future efforts in this domain will require the development of sophisticated asymmetric synthetic methodologies, such as:
Chiral Catalysis: The use of chiral transition-metal catalysts or organocatalysts could enable the enantioselective and diastereoselective synthesis of the target molecule.
Substrate Control: Attaching a chiral auxiliary to a precursor molecule could direct the stereochemical outcome of the key bond-forming reactions.
Kinetic Resolution: The separation of a racemic mixture of the final compound or a key intermediate could be achieved through enzymatic or chemical kinetic resolution.
The successful stereoselective synthesis of all possible stereoisomers of this compound would represent a significant advancement in the field of heterocyclic chemistry and open up new avenues for the exploration of its properties and potential applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-4,7-Epoxycyclobuta[b]indole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis often involves cyclobutenylation or cyclization strategies. For example, transition-metal-free cyclobutenylation/deprotection cascades under mild conditions (e.g., using cyclobutanone and deprotonated indole derivatives) can yield cyclobuta[b]indole scaffolds. Key parameters include solvent polarity (diethyl ether), temperature control (room temperature to 80°C), and stoichiometric ratios of reagents. Optimization requires monitoring via TLC or HPLC to track intermediates .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, combine HPLC with UV-Vis detection (λ = 254 nm) and differential scanning calorimetry (DSC) to verify melting points .
Q. How can researchers design bioactivity studies for this compound given its structural complexity?
- Methodological Answer : Prioritize target-specific assays based on indole derivatives' known activities (e.g., amyloid inhibition or anticancer effects). Use in silico docking (AutoDock Vina) to predict binding affinities to targets like β-amyloid fibrils. Follow up with in vitro enzyme inhibition assays (IC₅₀ determination) and cytotoxicity screening (MTT assay on cancer cell lines) .
Advanced Research Questions
Q. How can regioselectivity challenges in SEAr-based cyclizations of indole derivatives be mitigated?
- Methodological Answer : Regioselectivity in electrophilic aromatic substitution (SEAr) is influenced by substituent electronic effects. For 4-substituted indoles, employ directing groups (e.g., trifluoromethyl or ester moieties) to bias C5 or C7 reactivity. Computational modeling (B3LYP/6-31G(d,p)) predicts transition states, guiding solvent and catalyst selection (e.g., BF₃·Et₂O for Friedel-Crafts reactions) .
Q. What strategies resolve contradictions in reported synthetic yields or thermodynamic data?
- Methodological Answer : Cross-validate data using standardized protocols. For example, discrepancies in melting points (e.g., 140–146°C vs. 193–198°C for indole carboxaldehydes) may arise from polymorphic forms. Use DSC to identify phase transitions and recrystallize samples from different solvents (e.g., ethanol vs. DCM). Replicate synthesis under inert conditions (N₂ atmosphere) to exclude oxidation artifacts .
Q. How can computational methods improve the design of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. Solvent effects are modeled via IEF-PCM. Use these insights to design derivatives with enhanced stability or bioactivity, such as introducing electron-withdrawing groups at C4 to modulate ring strain .
Q. What experimental approaches confirm the thermodynamic stability of the epoxycyclobuta ring system?
- Methodological Answer : Perform variable-temperature NMR to assess ring-opening kinetics. Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS. Compare activation energies (ΔG‡) using Arrhenius plots derived from kinetic data. For solid-state stability, analyze polymorphs via PXRD and assess hygroscopicity by dynamic vapor sorption (DVS) .
Q. How should researchers handle sensitive intermediates during multi-step syntheses?
- Methodological Answer : Protect reactive sites (e.g., epoxy groups) with tert-butyldimethylsilyl (TBS) ethers or Boc amines. Use low-temperature (−78°C) lithiation for indole deprotonation. Purify air-sensitive intermediates via glovebox-assisted column chromatography (hexane/EtOAc). Monitor reaction progress in real-time using inline FTIR .
Q. What are the best practices for applying this compound in drug discovery pipelines?
- Methodological Answer : Derivatize the core structure via Suzuki-Miyaura coupling (e.g., boronate esters at C7) to introduce bioisosteres. Prioritize ADMET profiling (e.g., microsomal stability, CYP inhibition). Use fragment-based drug design (FBDD) to optimize pharmacokinetics, ensuring compliance with Lipinski’s Rule of Five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
